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Compound of Interest

Compound Name: 4-Methylbenzamide

Cat. No.: B193301 Get Quote

This guide provides a comprehensive analysis of the spectroscopic data for 4-
Methylbenzamide, a key chemical intermediate in various research and development

applications. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their

acquisition. This document is intended for researchers, scientists, and drug development

professionals requiring a thorough understanding of the structural characterization of this

compound.

Spectroscopic Data Summary
The spectroscopic data for 4-Methylbenzamide is summarized in the following tables,

providing a clear and concise reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Solvent

7.69 Doublet (d) 2H
Ar-H (ortho to

C=O)
CDCl₃

7.22 Doublet (d) 2H
Ar-H (meta to

C=O)
CDCl₃

6.49
Broad Singlet

(bs)
1H NH CDCl₃

2.39 Singlet (s) 3H CH₃ CDCl₃

Note: Data sourced from a 500 MHz spectrometer.[1]

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm Assignment Solvent

168.0 C=O DMSO-d₆

141.5 Ar-C (para to C=O) DMSO-d₆

131.5 Ar-C (ipso to C=O) DMSO-d₆

128.8 Ar-CH (meta to C=O) DMSO-d₆

127.5 Ar-CH (ortho to C=O) DMSO-d₆

21.0 CH₃ DMSO-d₆

Note: Data interpretation based on typical chemical shifts for substituted benzamides.

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Strong, Broad N-H stretch (Amide)

~3030 Medium Ar-H stretch

~2920 Medium C-H stretch (methyl)

~1660 Strong C=O stretch (Amide I)

~1610 Medium N-H bend (Amide II)

~1400-1600 Medium-Strong Aromatic C=C stretches

Note: Approximate values based on typical spectra of aromatic amides.

Mass Spectrometry (MS)
m/z Relative Intensity Assignment

135 High [M]⁺ (Molecular Ion)

119 Base Peak [M-NH₂]⁺

91 High [C₇H₇]⁺ (Tropylium ion)

Note: Data from Electron Ionization (EI) Mass Spectrometry.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of 4-Methylbenzamide for

structural elucidation.

Materials:

4-Methylbenzamide sample

Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)[3][4]
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NMR tubes (5 mm)

Pipettes

Vortex mixer

NMR spectrometer (e.g., 500 MHz)

Procedure:

Sample Preparation:

Weigh approximately 5-10 mg of the 4-Methylbenzamide sample.

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a

small vial.

Vortex the mixture until the sample is fully dissolved.

Transfer the solution into a clean, dry 5 mm NMR tube using a pipette.

Instrument Setup:

Insert the NMR tube into the spinner turbine and adjust the depth.

Place the sample in the NMR spectrometer.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and

symmetrical lock signal.

¹H NMR Acquisition:

Set the appropriate acquisition parameters, including the number of scans, pulse width,

and relaxation delay. For a routine spectrum, 8-16 scans are typically sufficient.

Acquire the ¹H NMR spectrum.
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Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0 ppm).

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Switch the spectrometer to the ¹³C nucleus frequency.

Set the appropriate acquisition parameters. A larger number of scans will be required

compared to ¹H NMR due to the low natural abundance of ¹³C.

Acquire the proton-decoupled ¹³C NMR spectrum.

Process the data similarly to the ¹H spectrum.

Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy (KBr Pellet Method)
Objective: To obtain an infrared spectrum of solid 4-Methylbenzamide to identify its functional

groups.[5][6][7][8]

Materials:

4-Methylbenzamide sample

Infrared (IR) grade Potassium Bromide (KBr), dried

Agate mortar and pestle

Pellet press with die

FTIR spectrometer

Procedure:
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Sample Preparation:

Place approximately 1-2 mg of the 4-Methylbenzamide sample into a clean, dry agate

mortar.[8]

Add approximately 100-200 mg of dry IR-grade KBr to the mortar.[8]

Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous

powder is obtained.

Pellet Formation:

Transfer a small amount of the powdered mixture into the die of the pellet press.

Distribute the powder evenly.

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent

pellet.[6][9]

Spectrum Acquisition:

Carefully remove the KBr pellet from the die.

Place the pellet in the sample holder of the FTIR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the spectrum of the sample. The instrument will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

Data Analysis:

Identify the characteristic absorption bands and assign them to the corresponding

functional groups.

Mass Spectrometry (MS) (Electron Ionization)
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Objective: To determine the molecular weight and fragmentation pattern of 4-
Methylbenzamide.

Materials:

4-Methylbenzamide sample

Mass spectrometer with an Electron Ionization (EI) source[10]

Sample introduction system (e.g., direct insertion probe or gas chromatograph)

Procedure:

Sample Introduction:

Introduce a small amount of the 4-Methylbenzamide sample into the ion source. For a

solid sample, a direct insertion probe can be used, which is heated to volatilize the

sample.[11] Alternatively, if coupled with a gas chromatograph (GC-MS), the sample is first

vaporized and separated on the GC column before entering the mass spectrometer.

Ionization:

In the ion source, the gaseous sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV).[10]

This causes the molecules to lose an electron, forming a positively charged molecular ion

([M]⁺), and also induces fragmentation.[10]

Mass Analysis:

The resulting ions (molecular ion and fragment ions) are accelerated into the mass

analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection:

The separated ions are detected, and their abundance is recorded.
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Data Analysis:

A mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak to determine the molecular weight of the compound.

Analyze the fragmentation pattern to gain further structural information.

Visualizations
The following diagrams illustrate the workflow of the spectroscopic analysis and the relationship

between the different techniques in elucidating the structure of 4-Methylbenzamide.

Sample Preparation Spectroscopic Analysis Data Interpretation

Sample

Dissolution in
Deuterated Solvent for NMR

Grinding with KBr
& Pressing

 for IR

Vaporization

 for MS

NMR

IR

MS

Chemical Shifts,
Coupling Constants,

Integration

Absorption Bands
(Functional Groups)

Molecular Weight,
Fragmentation Pattern

Structure of
4-Methylbenzamide

Click to download full resolution via product page

Spectroscopic Analysis Workflow for 4-Methylbenzamide.
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Information from Spectroscopic Techniques for Structural Elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.antslab.in/kbr-pellet-preparation-for-ir-spectroscopy-using-hydraulic-pellet-press/
https://www.antslab.in/kbr-pellet-preparation-for-ir-spectroscopy-using-hydraulic-pellet-press/
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/An_Introduction_to_Mass_Spectrometry_(Van_Bramer)/03%3A_IONIZATION_TECHNIQUES/3.01%3A_Electron_Ionization
https://www.as.uky.edu/sites/default/files/jeolioniz.pdf
https://www.benchchem.com/product/b193301#4-methylbenzamide-spectroscopic-data-analysis-nmr-ir-mass-spec
https://www.benchchem.com/product/b193301#4-methylbenzamide-spectroscopic-data-analysis-nmr-ir-mass-spec
https://www.benchchem.com/product/b193301#4-methylbenzamide-spectroscopic-data-analysis-nmr-ir-mass-spec
https://www.benchchem.com/product/b193301#4-methylbenzamide-spectroscopic-data-analysis-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b193301?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b193301?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

